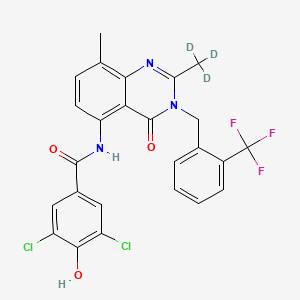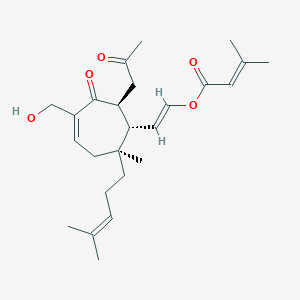
Vibsanin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vibsanin C is a natural product belonging to the vibsane-type diterpenoids, which are characteristic compounds found in certain species of the Viburnum genus, such as Viburnum awabuki and Viburnum odoratissimum . These diterpenoids are known for their unique structures and biological activities, making them a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Vibsanin C involves several steps, including the oxy-Cope rearrangement of precursor compounds. The major product, this compound, and its 5-epimer are formed through this rearrangement . Specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the rearrangement and subsequent reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its status as a natural product primarily extracted from Viburnum species. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions: Vibsanin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include its epimers and other derivatives that exhibit different biological activities.
Applications De Recherche Scientifique
Vibsanin C has been studied for its various biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties . It has shown potential in inhibiting the growth of cancer cells and reducing inflammation, making it a promising candidate for drug development. Additionally, this compound and its derivatives have been explored for their ability to inhibit heat shock protein 90 (HSP90), which is involved in protein folding and has implications in cancer and neurodegenerative diseases .
Mécanisme D'action
The mechanism of action of Vibsanin C involves its interaction with molecular targets such as HSP90. By inhibiting HSP90, this compound disrupts the protein folding process, leading to the induction of apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent in treating various diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Vibsanin C include other vibsane-type diterpenoids such as Vibsanin B, Neovibsanin A, and 5-epi-Vibsanin C . These compounds share structural similarities but differ in their biological activities and reactivity.
Uniqueness: this compound is unique due to its specific structure and the biological activities it exhibits. Its ability to inhibit HSP90 and induce apoptosis in cancer cells sets it apart from other similar compounds, making it a valuable subject of study in medicinal chemistry .
Propriétés
Formule moléculaire |
C25H36O5 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
[(E)-2-[(1S,2S,7S)-5-(hydroxymethyl)-2-methyl-2-(4-methylpent-3-enyl)-6-oxo-7-(2-oxopropyl)cyclohept-4-en-1-yl]ethenyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C25H36O5/c1-17(2)8-7-11-25(6)12-9-20(16-26)24(29)21(15-19(5)27)22(25)10-13-30-23(28)14-18(3)4/h8-10,13-14,21-22,26H,7,11-12,15-16H2,1-6H3/b13-10+/t21-,22-,25-/m0/s1 |
Clé InChI |
FUJYXGPHSQJMJL-QQFOBNRMSA-N |
SMILES isomérique |
CC(=CCC[C@]1(CC=C(C(=O)[C@H]([C@@H]1/C=C/OC(=O)C=C(C)C)CC(=O)C)CO)C)C |
SMILES canonique |
CC(=CCCC1(CC=C(C(=O)C(C1C=COC(=O)C=C(C)C)CC(=O)C)CO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


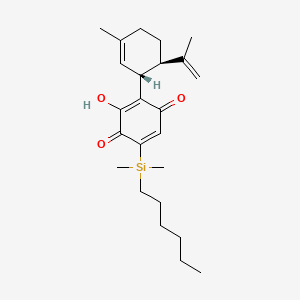
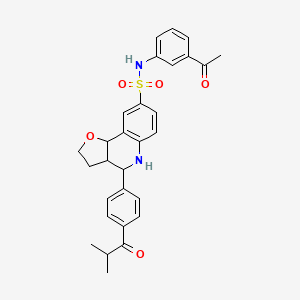
![2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)
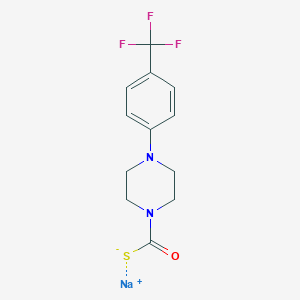
![(2R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15138733.png)
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)

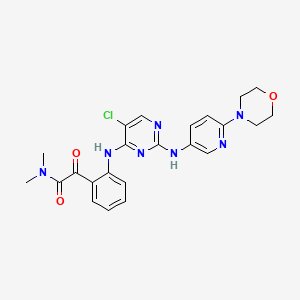
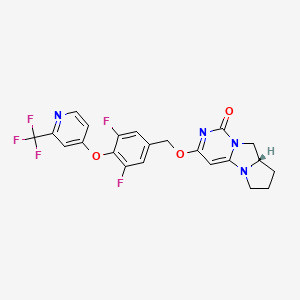
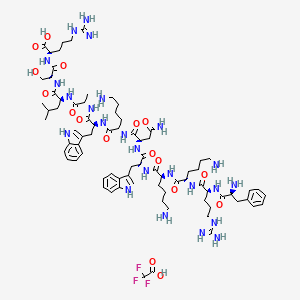
![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
